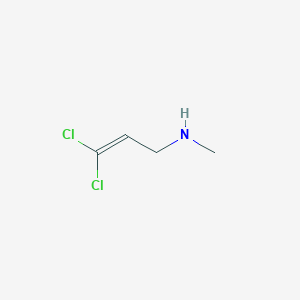
3,3-Dichloro-N-methylprop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-N-methylprop-2-en-1-amine is an organic compound with the molecular formula C₄H₇Cl₂N. It is a derivative of prop-2-en-1-amine, where the hydrogen atoms at the 3rd position are replaced by chlorine atoms, and the nitrogen atom is methylated. This compound is known for its reactivity and is used in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-N-methylprop-2-en-1-amine typically involves the reaction of 1,1,3-trichloropropene with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Electrophiles: Halogens, acids, and other electrophiles can add to the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.
Aplicaciones Científicas De Investigación
3,3-Dichloro-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-N-methylprop-2-en-1-amine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but with different substituents.
N-Allylmethylamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,3-Dichloro-N-methylprop-2-en-1-amine is unique due to the presence of two chlorine atoms and a methylated nitrogen, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired .
Propiedades
Número CAS |
51253-82-8 |
|---|---|
Fórmula molecular |
C4H7Cl2N |
Peso molecular |
140.01 g/mol |
Nombre IUPAC |
3,3-dichloro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c1-7-3-2-4(5)6/h2,7H,3H2,1H3 |
Clave InChI |
KBAYXEGBIZIJDH-UHFFFAOYSA-N |
SMILES canónico |
CNCC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)


